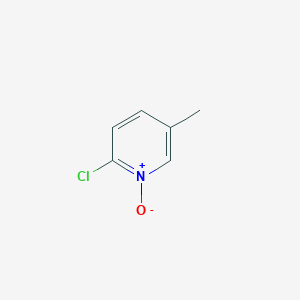

2-Chloro-5-methylpyridine 1-oxide

概述

描述

2-Chloro-5-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a white solid that is soluble in water and polar organic solvents. This compound is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

准备方法

Synthetic Routes and Reaction Conditions

One of the methods for preparing 2-Chloro-5-methylpyridine 1-oxide involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine. The reaction is carried out at temperatures between -30°C and +50°C. The intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride is then reacted with phosgene at temperatures between 50°C and 150°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

化学反应分析

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

The N-oxide group enhances the electrophilicity of the pyridine ring, facilitating substitution at position 2. For example, reaction with thionyl chloride introduces a chloromethyl group via a one-pot process involving intermediate trimethylammonium salts .

Reduction Reactions

The N-oxide moiety is reducible to regenerate pyridine derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | 2-Chloro-5-methylpyridine | 90% | |

| Iron/Acetic Acid | 80–120°C | 2-Chloro-5-methylpyridine | 75% |

Reduction removes the oxygen atom from the N-oxide group, restoring the pyridine ring. This step is critical in synthesizing intermediates for pharmaceuticals and agrochemicals .

Oxidation Reactions

Further oxidation modifies the methyl group or the pyridine ring:

| Oxidizing Agent | Target Site | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Methyl group | 2-Chloro-5-pyridinecarboxylic acid 1-oxide | 60% | |

| H₂O₂/AcOH | Pyridine ring | 2-Chloro-5-methyl-4-nitropyridine 1-oxide | 55% |

Controlled oxidation with hydrogen peroxide or nitric acid introduces nitro groups at position 4, directed by the N-oxide’s electron-withdrawing effect .

Electrophilic Substitution

The N-oxide activates the ring for electrophilic attack, favoring nitration and iodination:

Nitration occurs regioselectively at position 4 due to the N-oxide’s meta-directing influence. Subsequent diazotization and iodination enable functionalization for kinase inhibitor synthesis .

科学研究应用

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating more complex structures. Notably, it has been utilized in the synthesis of:

- Omeprazole derivatives : A crucial component in the production of proton pump inhibitors used to treat gastrointestinal disorders .

- Nicotine insecticides : The compound is a precursor in synthesizing nicotine analogs that exhibit insecticidal properties, enhancing agricultural productivity .

Pharmaceutical Applications

2-Chloro-5-methylpyridine 1-oxide plays a vital role in pharmaceutical chemistry. Its derivatives have been explored for their potential therapeutic effects. For example:

- Antimicrobial agents : Compounds derived from 2-chloro-5-methylpyridine have shown activity against various bacterial strains, contributing to the development of new antibiotics.

- Anti-inflammatory drugs : Research indicates that derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Agricultural Applications

In agriculture, this compound is significant due to its role in developing pesticides. Its derivatives have been formulated into products that target specific pests while minimizing impact on non-target species. The following table summarizes some key agricultural applications:

| Application | Description |

|---|---|

| Insecticides | Used as intermediates for synthesizing nicotine-based insecticides. |

| Herbicides | Potential use in developing selective herbicides targeting specific weed species. |

| Fungicides | Derivatives have shown antifungal activity against crop pathogens. |

Case Studies and Research Findings

Several studies highlight the efficacy and utility of this compound in real-world applications:

- Synthesis of Omeprazole : A study demonstrated a straightforward method to synthesize omeprazole derivatives using 2-chloro-5-methylpyridine as an intermediate, showcasing its importance in pharmaceutical chemistry .

- Development of Insecticides : Research indicated that modifications of this compound led to the creation of novel insecticides with improved efficacy against resistant pest populations .

- Antimicrobial Activity : A series of derivatives were tested against various bacteria, revealing promising antimicrobial activities that could lead to new antibiotic formulations .

作用机制

The mechanism of action of 2-Chloro-5-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved .

相似化合物的比较

Similar Compounds

2-Chloro-5-methylpyridine: This compound is similar in structure but lacks the 1-oxide functional group.

2-Chloro-5-(chloromethyl)pyridine: This compound has an additional chlorine atom on the methyl group.

2-Chloro-5-methylisonicotinate: This compound has an ester functional group instead of the 1-oxide.

Uniqueness

2-Chloro-5-methylpyridine 1-oxide is unique due to the presence of the 1-oxide functional group, which imparts different chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .

生物活性

2-Chloro-5-methylpyridine 1-oxide (C6H6ClNO) is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

This compound is known to interact with various biological targets, influencing several biochemical pathways. Its structural features allow it to engage in critical interactions with enzymes and proteins, which can lead to significant biological effects.

Target Interactions

The compound primarily interacts with enzymes involved in metabolic processes. For instance, it has been identified as an inhibitor of methane monooxygenase, which plays a crucial role in methane oxidation. This inhibition can disrupt normal metabolic pathways in certain microorganisms.

Mode of Action

The mode of action typically involves the formation of covalent bonds or other strong interactions with the active sites of target enzymes. This can result in altered enzyme activity, leading to downstream effects on cellular metabolism and function.

Enzyme Interactions

This compound has been shown to inhibit various enzymes:

- Methane Monooxygenase : Inhibition affects methane oxidation processes.

- Ammonia Monooxygenase : Similar inhibitory effects have been noted, impacting nitrogen metabolism.

Cellular Effects

The compound influences cellular functions by altering:

- Cell Signaling Pathways : It can modulate pathways that regulate cell growth and differentiation.

- Gene Expression : Changes in metabolic enzyme expression have been documented, indicating a role in transcriptional regulation.

Case Studies

- Microbial Growth Inhibition : Studies indicate that this compound inhibits the growth of specific bacterial populations by interfering with their metabolic processes. This has potential implications for developing antimicrobial agents.

- Toxicological Assessments : Animal studies have shown that at higher doses, the compound may lead to toxic effects, highlighting the need for careful dosage regulation in potential therapeutic applications.

- Environmental Impact : The compound's stability and degradation products have been studied under various environmental conditions. Its interactions with other compounds can influence its biological activity and toxicity profiles.

Data Table: Summary of Biological Activities

| Biological Activity | Target Enzyme | Effect |

|---|---|---|

| Inhibition of Methane Monooxygenase | Methane Monooxygenase | Disruption of methane oxidation |

| Inhibition of Ammonia Monooxygenase | Ammonia Monooxygenase | Disruption of nitrogen metabolism |

| Growth Inhibition | Various bacteria | Reduced microbial proliferation |

| Toxicity | Various cellular systems | Adverse effects at high doses |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-5-methylpyridine 1-oxide, and how is regioselectivity controlled?

The primary synthesis involves reacting 3-methylpyridine-N-oxide with phthalyl chloride in dichloromethane in the presence of triethylamine. This yields a mixture of 2-chloro-5-methylpyridine (84%) and 2-chloro-3-methylpyridine (16%) with an 85% overall yield. Regioselectivity is influenced by steric and electronic factors: the N-oxide group activates the pyridine ring at the 2- and 4-positions, while the methyl group directs chlorination to the 5-position via steric hindrance at the 3-position .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinguishing 2-chloro-5-methyl from 2-chloro-3-methyl isomers).

- Chromatography : HPLC or GC-MS to assess purity and quantify byproducts.

- Elemental analysis : Verify empirical formula (CHClNO) .

For new compounds, full spectral data and high-resolution mass spectrometry (HRMS) are essential .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Use N100/P3 respirators, impervious gloves, and full-face shields to avoid inhalation or dermal contact.

- Storage : Store in airtight containers away from oxidizing agents. Monitor for peroxide formation if exposed to light or air .

- Decontamination : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to limited water solubility .

Advanced Research Questions

Q. How can electrochemical methods improve the synthesis or purification of 2-chloro-5-methylpyridine derivatives?

Electrochemical hydrodechlorination using weak acidic solvents (e.g., HSO/ethanol) and Pb or carbon cathodes can selectively remove chlorine substituents. For example, 2-chloro-5-trichloromethylpyridine can be reduced to 2-chloro-5-methylpyridine with high efficiency. This method minimizes hazardous byproducts and enables precise control over reaction conditions (e.g., voltage, pH) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing N-oxide group enhances electrophilicity at the 2-position, facilitating nucleophilic attack. For instance, in amination reactions, the chloro substituent is replaced by amines under mild conditions (e.g., NH/EtOH, 60°C). Computational studies (DFT) can model charge distribution and transition states to predict reaction pathways .

Q. How does the compound’s stability vary under different environmental conditions?

- Thermal stability : Decomposition above 150°C releases chlorine-containing gases, requiring TGA-DSC analysis to define safe operating temperatures.

- Photostability : UV exposure may induce radical formation; use amber glassware for light-sensitive reactions.

- Hydrolytic stability : Limited hydrolysis in neutral water but accelerates under acidic/basic conditions, forming pyridine-N-oxide derivatives .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and reduce side reactions.

- In situ monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate concentrations and adjust reagent stoichiometry dynamically .

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict interactions with biological targets (e.g., kinase enzymes). For example, substituting the methyl group with electron-deficient moieties may improve binding affinity. Validate predictions with in vitro assays .

Q. Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing this compound?

- Stepwise procedure :

- Dissolve 3-methylpyridine-N-oxide (1.0 eq) in dry dichloromethane.

- Add triethylamine (1.2 eq) and cool to 0°C.

- Slowly add phthalyl chloride (1.1 eq) via dropping funnel.

- Stir for 4 hours at room temperature.

- Quench with ice-water, extract with DCM, and purify via column chromatography (SiO, hexane/EtOAc 4:1) .

- Validation : Compare NMR data with literature values and confirm purity (>98%) via HPLC .

Q. How should conflicting spectral data be resolved during structural elucidation?

- Cross-validation : Combine multiple techniques (e.g., NOESY for spatial proximity, IR for functional groups).

- Isotopic labeling : Use H or N-labeled analogs to assign ambiguous peaks.

- Collaborative analysis : Share raw data with computational chemists for DFT-assisted assignments .

属性

IUPAC Name |

2-chloro-5-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFBABAQZJZFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540606 | |

| Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-49-3 | |

| Record name | Pyridine, 2-chloro-5-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。